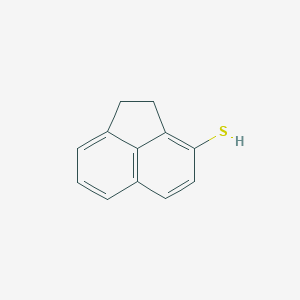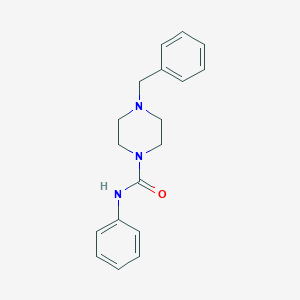
1,2-Dihydro-3-acenaphthylenyl hydrosulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihydro-3-acenaphthylenyl hydrosulfide, also known as DAS, is a sulfur-containing organic compound that has gained attention for its potential therapeutic applications. DAS is a member of the thioacetal family and has a unique structure that makes it a promising candidate for various medicinal purposes.
作用机制
The mechanism of action of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide is not fully understood, but studies suggest that it may act through multiple pathways. 1,2-Dihydro-3-acenaphthylenyl hydrosulfide has been found to induce apoptosis, or programmed cell death, in cancer cells by disrupting the cell cycle and activating caspases. Additionally, 1,2-Dihydro-3-acenaphthylenyl hydrosulfide has been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1,2-Dihydro-3-acenaphthylenyl hydrosulfide has been found to modulate various biochemical and physiological processes in the body. Studies have shown that 1,2-Dihydro-3-acenaphthylenyl hydrosulfide can increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage. 1,2-Dihydro-3-acenaphthylenyl hydrosulfide has also been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which contribute to inflammation.
实验室实验的优点和局限性
1,2-Dihydro-3-acenaphthylenyl hydrosulfide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 1,2-Dihydro-3-acenaphthylenyl hydrosulfide exhibits low toxicity and can be used at relatively low concentrations. However, one limitation of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 1,2-Dihydro-3-acenaphthylenyl hydrosulfide. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the optimal dosage and administration of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide for different types of cancer. Additionally, research on the mechanism of action of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide may lead to the development of novel cancer therapies. Another area of interest is the neuroprotective effects of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide. Studies are needed to determine the potential use of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, research on the antimicrobial activity of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide may lead to the development of new antibiotics to combat drug-resistant bacteria.
合成方法
1,2-Dihydro-3-acenaphthylenyl hydrosulfide can be synthesized through a multistep process that involves the reaction of acenaphthenequinone with sodium hydrosulfide. This reaction produces the intermediate compound, 1,2-dihydroacenaphthylene-3-thione, which is then treated with hydrogen peroxide to yield 1,2-Dihydro-3-acenaphthylenyl hydrosulfide. This synthesis method has been optimized to produce high yields of pure 1,2-Dihydro-3-acenaphthylenyl hydrosulfide.
科学研究应用
1,2-Dihydro-3-acenaphthylenyl hydrosulfide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. Studies have shown that 1,2-Dihydro-3-acenaphthylenyl hydrosulfide has anticancer properties that inhibit the growth and proliferation of cancer cells. Additionally, 1,2-Dihydro-3-acenaphthylenyl hydrosulfide has been found to protect neurons from oxidative stress and prevent cell death. 1,2-Dihydro-3-acenaphthylenyl hydrosulfide also exhibits antimicrobial activity against various microorganisms, including bacteria and fungi.
属性
分子式 |
C12H10S |
|---|---|
分子量 |
186.27 g/mol |
IUPAC 名称 |
1,2-dihydroacenaphthylene-3-thiol |
InChI |
InChI=1S/C12H10S/c13-11-7-5-9-3-1-2-8-4-6-10(11)12(8)9/h1-3,5,7,13H,4,6H2 |
InChI 键 |
GGYYAEBAHPWFNO-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC3=C2C1=CC=C3)S |
规范 SMILES |
C1CC2=C(C=CC3=C2C1=CC=C3)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)
![2-amino-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B282013.png)







![1-[4-(Benzyloxy)-2-methoxyphenyl]-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B282029.png)

